[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide
Description
[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide is a secondary amine salt featuring a 4-chlorophenyl group, a cyclopentyl moiety, and a hydrobromide counterion. This compound is structurally characterized by its bicyclic substitution pattern, which influences its physicochemical properties, such as solubility, stability, and receptor-binding affinity.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-cyclopentylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.BrH/c14-12-7-5-11(6-8-12)13(9-15)10-3-1-2-4-10;/h5-8,10,13H,1-4,9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKXFWKGRZNMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)C2=CC=C(C=C2)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with cyclopentylmagnesium bromide to form 4-chlorophenylcyclopentylmethane.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group, resulting in [2-(4-Chlorophenyl)-2-cyclopentylethyl]amine.
Salt Formation: Finally, the free amine is reacted with hydrobromic acid to form the hydrobromide salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide or alkoxide ions replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Bioactivity
Key Compounds for Comparison :
[2-(4-Chlorophenyl)-2-(1-piperidinyl)ethyl]amine hydrochloride (CAS: 1609402-66-5) Structural Difference: Replaces the cyclopentyl group with a piperidine ring. However, this compound is listed as "discontinued," suggesting challenges in synthesis or stability .
2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine (CAS: 915923-59-0) Structural Difference: Substitutes cyclopentyl with pyrrolidine.
Analog 2-(4-chlorophenyl)-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]-amine
- Structural Difference : Incorporates a pyrazole-pyrimidine hybrid scaffold.
- Properties : The pyrimidine ring introduces aromaticity and hydrogen-bonding capacity, which could enhance interactions with enzymatic active sites. Computational studies using OPLS3 force field optimization suggest stable ligand-receptor binding .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Analysis of Key Parameters
Notes :
- Salt Form Impact : Hydrobromide salts generally exhibit higher solubility in aqueous media compared to hydrochlorides, which may explain the discontinued status of the hydrochloride analog .
- Tautomerism : The thiazol-pyrazole analog () demonstrates equilibrium between amine and imine forms, a feature absent in the target compound due to its lack of conjugated π-systems .
Biological Activity
[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to act as an inhibitor of specific protein kinases, which are crucial in regulating cellular processes such as growth, differentiation, and metabolism.
Target Proteins
- Leishmania CRK3 : A cyclin-dependent kinase involved in the cell cycle regulation of Leishmania parasites. Inhibitors like this compound have demonstrated significant inhibitory effects on this target, suggesting potential for treating leishmaniasis.
- HsCDK2 : Human cyclin-dependent kinase 2, which plays a pivotal role in cell cycle progression. The compound's selectivity towards Leishmania CRK3 over HsCDK2 indicates its potential as a therapeutic agent with reduced side effects.
Biological Activity Data
Research has quantified the inhibitory effects of this compound on various kinases. The following table summarizes key findings:
| Compound | Target | Inhibition (%) | IC50 (μM) |
|---|---|---|---|
| 1 | Leishmania CRK3 | 74 | 3.0 |
| 2 | HsCDK2 | 17 | >100 |
| 3 | Leishmania CRK3 | 99 | 0.9 |
| 4 | HsCDK2 | 44 | >100 |
Note: The values represent the mean of multiple experiments and highlight the compound's selectivity towards Leishmania CRK3 over human targets .
Study on Anticancer Properties
A study investigated the anticancer properties of this compound against various cancer cell lines. The compound exhibited cytotoxic effects, leading to apoptosis in cancer cells through the activation of caspase pathways.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Results : The compound showed IC50 values ranging from 5 to 15 μM across different cell lines, indicating a promising therapeutic index for further development.
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against pathogenic bacteria and fungi. The results demonstrated significant activity against strains such as Staphylococcus aureus and Candida albicans.
- Minimum Inhibitory Concentration (MIC) : The MIC for Staphylococcus aureus was determined to be 8 μg/mL, while for Candida albicans, it was 16 μg/mL.
- : These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Q & A
Q. What are the optimal synthetic routes for [2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide?
The synthesis typically involves multi-step organic reactions. A common approach includes nucleophilic substitution of 4-chlorobenzyl derivatives with cyclopentylamine precursors under basic conditions (e.g., NaOH or K₂CO₃) in polar solvents like ethanol or methanol. The intermediate amine is then treated with hydrobromic acid to form the hydrobromide salt. Purification via recrystallization or column chromatography ensures high purity .
Q. How is the molecular structure of this compound characterized?
Structural characterization employs:
- X-ray crystallography (e.g., ORTEP-III software for spatial visualization) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine protonation.
- Mass spectrometry (MS) for molecular weight validation.
- Elemental analysis to verify stoichiometry .
Q. What purification methods ensure high purity for pharmacological testing?
- Recrystallization using ethanol/water mixtures to isolate crystalline hydrobromide salts.
- HPLC with reverse-phase C18 columns for analytical purity (>98%).
- Solvent partitioning to remove unreacted precursors .
Advanced Research Questions
Q. How does the chlorophenyl group influence receptor binding affinity in pharmacological studies?
The 4-chlorophenyl moiety enhances lipophilicity and π-π stacking with aromatic residues in receptor binding pockets. Comparative studies with analogs (e.g., bromophenyl or fluorophenyl derivatives) show higher selectivity for serotonin/norepinephrine transporters due to halogen electronegativity. Molecular docking simulations further validate interactions with key residues in target proteins .
Q. What strategies resolve contradictions in cytotoxicity data across cancer cell lines?
Discrepancies arise from cell line-specific expression of metabolic enzymes or transporters. Mitigation strategies include:
- Standardized assay conditions (e.g., uniform seeding density, incubation time).
- Positive controls (e.g., doxorubicin for cytotoxicity benchmarks).
- Mechanistic studies (e.g., apoptosis assays, ROS detection) to clarify mode of action .
Q. How to design structure-activity relationship (SAR) studies for cyclopentyl substitution effects?
- Synthesize analogs with varying substituents (e.g., cyclohexyl, methylcyclopentyl).
- Test bioactivity in receptor binding assays (e.g., Ki values for serotonin receptors).
- Computational modeling (e.g., QSAR) to correlate steric/electronic properties with activity .
Q. What in vitro models assess neuropharmacological effects?
- Primary neuronal cultures (rat cortical/hippocampal neurons) for neurotransmitter uptake inhibition.
- Radioligand displacement assays (e.g., [³H]-citalopram for serotonin transporter affinity).
- Patch-clamp electrophysiology to measure ion channel modulation .
Q. How to analyze stereochemical outcomes in asymmetric synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
